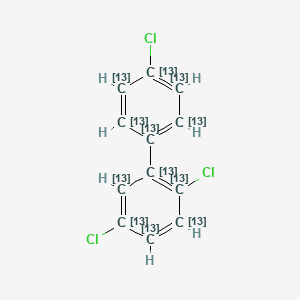

2,4',5-Trichlorobiphenyl-13C12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

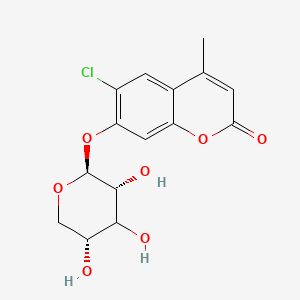

2,4’,5-Trichlorobiphenyl-13C12: is a stable isotope-labeled compound, specifically a polychlorinated biphenyl (PCB). PCBs are synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling, which allows for precise tracking and analysis in experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4’,5-Trichlorobiphenyl-13C12 typically involves the chlorination of biphenyl compounds. One common method is the reaction of 1-bromo-2,4-dichlorobenzene with 4-chlorophenylboronic acid under palladium-catalyzed Suzuki coupling conditions . This method ensures the selective introduction of chlorine atoms at the desired positions on the biphenyl structure.

Industrial Production Methods: Industrial production of 2,4’,5-Trichlorobiphenyl-13C12 involves large-scale chlorination processes, often using chlorine gas in the presence of a catalyst. The reaction conditions are carefully controlled to achieve high yields and purity of the desired product. The use of stable isotope-labeled precursors ensures the incorporation of 13C12 into the final compound .

Chemical Reactions Analysis

Types of Reactions: 2,4’,5-Trichlorobiphenyl-13C12 undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals (OH) in the presence of oxygen (O2) and other atmospheric conditions.

Reduction: Palladium-loaded carbon nanotubes (Pd/CNTs) or other catalytic systems in methanol/water solutions.

Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Oxidation: Hydroxylated PCBs and peroxy radical intermediates.

Reduction: Less chlorinated biphenyls and biphenyl as the final dechlorination product.

Substitution: Biphenyl derivatives with substituted functional groups.

Scientific Research Applications

2,4’,5-Trichlorobiphenyl-13C12 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some of its applications include:

Environmental Analysis: Used as a standard for detecting and quantifying PCBs in environmental samples such as air, water, soil, and sediments.

Metabolic Research: Helps in studying metabolic pathways and the fate of PCBs in biological systems.

Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening due to its stable isotope labeling.

Organic Chemistry: Employed as a reference material for chemical identification, qualitative and quantitative analysis, and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 2,4’,5-Trichlorobiphenyl-13C12 varies depending on its specific useThis binding disrupts cell function by altering the transcription of genes, mainly inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family . This leads to various biological effects, including changes in metabolism and potential toxic effects.

Comparison with Similar Compounds

- 2,4,4’-Trichlorobiphenyl (PCB 28)

- 2,2’,5,5’-Tetrachlorobiphenyl (PCB 52)

- 2,3,3’,4,4’,5,6-Heptachlorobiphenyl (PCB 180)

Comparison: 2,4’,5-Trichlorobiphenyl-13C12 is unique due to its stable isotope labeling, which allows for more precise and accurate tracking in scientific research compared to its non-labeled counterparts. This compound also exhibits specific reactivity patterns due to the positions of the chlorine atoms, making it distinct from other PCBs with different chlorine substitutions .

Properties

Molecular Formula |

C12H7Cl3 |

|---|---|

Molecular Weight |

269.45 g/mol |

IUPAC Name |

1,4-dichloro-2-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

VAHKBZSAUKPEOV-WCGVKTIYSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C]2=[13C]([13CH]=[13CH][13C](=[13CH]2)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)

![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)

![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)